molecular formula C12H10N2 B11908399 1-Aminonaphthalene-5-acetonitrile

1-Aminonaphthalene-5-acetonitrile

Cat. No.: B11908399
M. Wt: 182.22 g/mol
InChI Key: HUPCZIVTCJXOHA-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-5-acetonitrile is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and an acetonitrile group at the fifth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-5-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with acetonitrile in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve the use of a solvent such as dimethylformamide to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-5-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids under acidic or basic conditions.

Major Products Formed:

    Oxidation: Nitro- or nitroso-naphthalene derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or sulfonated naphthalene derivatives.

Scientific Research Applications

1-Aminonaphthalene-5-acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-5-acetonitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitrile group can engage in electrophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-Aminonaphthalene-4-sulfonic acid: Known for its use in dye synthesis.

    1-Aminonaphthalene-6-sulfonic acid: Utilized in the production of pigments.

    1-Aminoanthraquinone: Studied for its redox properties and applications in organic electronics.

Uniqueness: 1-Aminonaphthalene-5-acetonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to other naphthalene derivatives. Its combination of an amino group and a nitrile group makes it a versatile intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(5-aminonaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c13-8-7-9-3-1-5-11-10(9)4-2-6-12(11)14/h1-6H,7,14H2

InChI Key

HUPCZIVTCJXOHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)N)CC#N

Origin of Product

United States

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